molecular formula C16H17NOS B14491050 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide CAS No. 65461-41-8

4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide

Cat. No.: B14491050
CAS No.: 65461-41-8
M. Wt: 271.4 g/mol
InChI Key: KHDVPBJEYFDFHS-IBGZPJMESA-N
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Description

4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides It features a benzene ring substituted with a methyl group and a sulfinamide group, which is further linked to a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 1-phenylpropylidene derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzene ring and phenylpropylidene moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfonamide
  • 4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinic acid

Uniqueness

4-Methyl-N-(1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific structural features, such as the sulfinamide group and the phenylpropylidene moiety These features confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

65461-41-8

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

(S)-4-methyl-N-(1-phenylpropylidene)benzenesulfinamide

InChI

InChI=1S/C16H17NOS/c1-3-16(14-7-5-4-6-8-14)17-19(18)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/t19-/m0/s1

InChI Key

KHDVPBJEYFDFHS-IBGZPJMESA-N

Isomeric SMILES

CCC(=N[S@@](=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCC(=NS(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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